molecular formula C12H15FN2O B1440681 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde CAS No. 1197193-16-0

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde

Cat. No.: B1440681
CAS No.: 1197193-16-0
M. Wt: 222.26 g/mol
InChI Key: LKLSDLACNUEQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is an organic compound with the molecular formula C₁₂H₁₅FN₂O and a molecular weight of 222.26 g/mol . This compound is characterized by the presence of a fluorine atom at the fourth position and a 4-methyl-1-piperazinyl group at the third position on the benzaldehyde ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, to enhance the efficiency and yield of the process. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and flow rates, can significantly improve the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and the piperazinyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde can be compared with other similar compounds, such as:

    4-Fluoro-3-(4-methylpiperazin-1-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.

    4-Fluoro-3-(4-methylpiperazin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-Fluoro-3-(4-methylpiperazin-1-yl)benzylamine: Similar structure but with an amine group instead of an aldehyde group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-14-4-6-15(7-5-14)12-8-10(9-16)2-3-11(12)13/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLSDLACNUEQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.